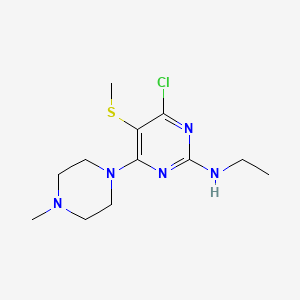

Pyrimidine, 4-chloro-2-ethylamino-6-(4-methylpiperazino)-5-methylthio-

Description

The compound Pyrimidine, 4-chloro-2-ethylamino-6-(4-methylpiperazino)-5-methylthio- is a substituted pyrimidine derivative characterized by a heterocyclic aromatic ring with four distinct functional groups:

- 4-chloro: A chlorine atom at position 4, enhancing electrophilic reactivity.

- 2-ethylamino: An ethylamine group at position 2, contributing to hydrogen bonding and solubility.

- 6-(4-methylpiperazino): A 4-methylpiperazine substituent at position 6, modulating steric and electronic properties and enhancing binding affinity to biological targets like kinases or receptors .

The combination of chloro, methylthio, and piperazino substituents in this compound suggests a synergistic effect on bioactivity, warranting comparative analysis with structurally similar analogs.

Properties

CAS No. |

55477-17-3 |

|---|---|

Molecular Formula |

C12H20ClN5S |

Molecular Weight |

301.84 g/mol |

IUPAC Name |

4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |

InChI |

InChI=1S/C12H20ClN5S/c1-4-14-12-15-10(13)9(19-3)11(16-12)18-7-5-17(2)6-8-18/h4-8H2,1-3H3,(H,14,15,16) |

InChI Key |

TUENCHQASOGYGU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=C(C(=N1)Cl)SC)N2CCN(CC2)C |

Origin of Product |

United States |

Biological Activity

Pyrimidine derivatives, particularly those with substituted amino groups, have garnered attention for their diverse biological activities. The compound Pyrimidine, 4-chloro-2-ethylamino-6-(4-methylpiperazino)-5-methylthio- is no exception, exhibiting a range of pharmacological properties that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of Pyrimidine, 4-chloro-2-ethylamino-6-(4-methylpiperazino)-5-methylthio- is . Its structure includes a pyrimidine ring substituted at various positions with chlorine, ethylamino, methylpiperazino, and methylthio groups. This unique combination contributes to its biological activity.

Antihypertensive Effects

Research indicates that similar pyrimidine derivatives possess significant antihypertensive properties. For instance, compounds with a similar structure have been shown to induce peripheral vasodilation and lower blood pressure effectively. In studies involving animal models, doses ranging from 0.5 to 4 mg/kg resulted in notable decreases in systolic blood pressure, suggesting that such compounds can be potent vasodilators .

Antimicrobial Activity

The antimicrobial potential of pyrimidines has been documented extensively. Compounds derived from pyrimidines have exhibited activity against a range of bacteria and fungi. The presence of substituents such as methylthio and piperazino groups may enhance their efficacy against microbial targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly alter their pharmacological profiles:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | 4 | Enhances antihypertensive activity |

| Ethylamino | 2 | Increases potency against cancer cells |

| Methylpiperazino | 6 | Improves binding affinity to biological targets |

| Methylthio | 5 | Contributes to antimicrobial properties |

Case Studies

- Vasodilatory Effects : In a study involving dogs, the administration of similar pyrimidine derivatives resulted in a decrease in systolic blood pressure by up to 45 mmHg over a duration of 1.5 hours .

- Anticancer Activity : A derivative demonstrated significant antiproliferative effects with a GI50 value of 3.8 µM against DU145 prostate cancer cells, indicating its potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Several pyrimidine derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibitory activity .

Comparison with Similar Compounds

Key Observations:

Chlorine vs.

Piperazino Substituents: The 4-methylpiperazine group at position 6 is a hallmark of kinase inhibitors (e.g., GSK-3β inhibitors), distinguishing it from simpler amines or aryl groups in other analogs .

Methylthio vs. Carbonitrile: The 5-SCH₃ group in the target compound may improve membrane permeability compared to polar cyano (-CN) groups in analogs like those in , though at the expense of hydrogen-bonding capacity.

Research Findings and Gaps

- Synthetic Challenges: The introduction of 4-methylpiperazine at position 6 requires precise control of reaction conditions to avoid demethylation or solvent alkylation, as noted in .

- Biological Data Limitations : While structural analogs demonstrate antimicrobial and kinase-inhibitory activities, direct experimental data for the target compound are absent in the reviewed literature. Further in vitro assays are needed to validate hypothesized bioactivities.

- Thermodynamic Stability: The 4-Cl and 5-SCH₃ groups may increase metabolic stability compared to hydroxyl or hydrazino derivatives (e.g., ), but in vivo pharmacokinetic studies are required.

Preparation Methods

a. Chlorination at Position 4

Phosphorus oxychloride (POCl₃) is the standard chlorinating agent for pyrimidines. Example protocol:

- React the hydroxyl or amino precursor with POCl₃ and catalytic N,N-dimethylformamide (DMF) at 80–110°C.

- Key conditions :

| Parameter | Value |

|---|---|

| Temperature | 90–100°C |

| Reaction time | 4–6 hours |

| Yield (typical) | 75–85% |

c. 4-Methylpiperazino Installation at Position 6

- Use 4-methylpiperazine in a NAS reaction, often requiring elevated temperatures (100–120°C) in a polar aprotic solvent (e.g., DMF or DMSO).

- Critical factor : Activate the position with electron-withdrawing groups (e.g., chloro) to facilitate substitution.

Methylthio Group Retention at Position 5

The 5-methylthio group is typically introduced early due to its directing effects:

- Method A : Use methylthioacetamide as a precursor during cyclization.

- Method B : Post-synthetic thiolation via displacement of a nitro or chloro group using NaSMe in DMF.

Purification and Characterization

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

- Crystallization : Ethanol/water mixtures for final product isolation.

- Analytical data :

Challenges and Mitigation Strategies

Synthetic Route Proposal

- Synthesize 4,6-dichloro-5-methylthio-pyrimidine via POCl₃-mediated chlorination.

- Introduce ethylamine at C2 in ethanol under reflux.

- Substitute C6 chlorine with 4-methylpiperazine in DMF at 120°C.

- Purify via silica gel chromatography (ethyl acetate:hexane = 1:3).

Theoretical yield : 58–65% overall.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.